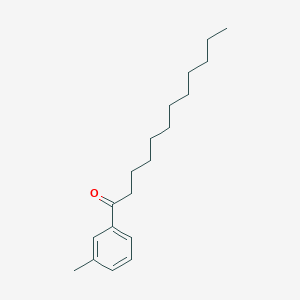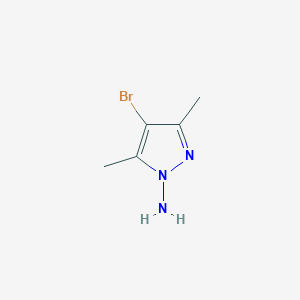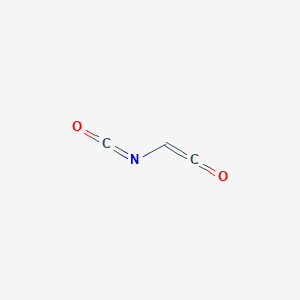![molecular formula C16H16N4O5S B14310038 (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid CAS No. 113563-65-8](/img/no-structure.png)
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is an organic compound that features a complex structure with both aromatic and aliphatic components This compound is notable for its azido group, which is a functional group containing nitrogen, and its sulfonyl group, which is a sulfur-containing functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Synthesis of 4-azidobenzenesulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with sodium azide in an appropriate solvent.
Formation of the intermediate: The 4-azidobenzenesulfonyl chloride is then reacted with 2-aminoethylphenol to form the intermediate compound.
Final step: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, solvents like DMF (dimethylformamide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of amines.
Oxidation: Formation of quinones.
Aplicaciones Científicas De Investigación
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Azidobenzenesulfonyl chloride: Shares the azido and sulfonyl groups but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: Lacks the azido and sulfonyl groups but shares the phenoxyacetic acid structure.
4-Aminobenzenesulfonyl chloride: Similar sulfonyl group but with an amino group instead of an azido group.
Uniqueness
(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both azido and sulfonyl groups, along with the phenoxyacetic acid structure, makes it a versatile compound in synthetic chemistry and bioconjugation.
Propiedades
| 113563-65-8 | |
Fórmula molecular |
C16H16N4O5S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[4-[2-[(4-azidophenyl)sulfonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16N4O5S/c17-20-19-13-3-7-15(8-4-13)26(23,24)18-10-9-12-1-5-14(6-2-12)25-11-16(21)22/h1-8,18H,9-11H2,(H,21,22) |
Clave InChI |
YEWXWCSWONXHHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)

![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
